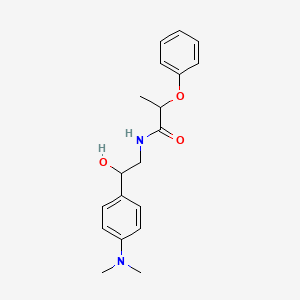

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide is a synthetic amide derivative featuring a phenoxy group, a 4-(dimethylamino)phenyl moiety, and a hydroxyethyl side chain. The dimethylamino group may enhance solubility and bioavailability, while the phenoxy and hydroxyethyl groups could influence receptor binding or metabolic stability .

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-14(24-17-7-5-4-6-8-17)19(23)20-13-18(22)15-9-11-16(12-10-15)21(2)3/h4-12,14,18,22H,13H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFUKCGSTSKZFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(C1=CC=C(C=C1)N(C)C)O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide typically involves multiple steps. One common method starts with the reaction of 4-(dimethylamino)benzaldehyde with an appropriate hydroxyethylamine to form an intermediate. This intermediate is then reacted with phenoxypropanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce various amine derivatives.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyethyl and phenoxy groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features

*Hypothetical calculation based on structure.

Functional Group Impact on Properties

Phenoxy vs. Biphenyl Groups

Amino and Hydroxyethyl Modifications

- The dimethylamino group in the target compound likely improves solubility and membrane permeability compared to non-polar substituents (e.g., isobutyl in ).

Halogenation Effects

- Fluorine or chlorine substituents (e.g., ) often increase binding affinity and bioavailability but may introduce toxicity concerns.

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide is a synthetic organic compound with a complex structure that includes a phenyl group, an amide linkage, and a phenoxy group. Its molecular formula is , and it has a molecular weight of approximately 302.36 g/mol. This compound has garnered attention for its potential biological activities, which include effects on various biological pathways.

Preliminary studies indicate that this compound may exhibit biological activity through several mechanisms, including:

- Acetylcholinesterase Inhibition : The compound has been shown to interact with acetylcholinesterase, an enzyme critical for neurotransmitter regulation. Inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling .

- Antioxidant Properties : There is evidence suggesting that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Pharmacological Profiles

The pharmacological profiles of this compound have been assessed through various studies:

| Property | Value |

|---|---|

| Molecular Weight | 302.36 g/mol |

| Acetylcholinesterase Inhibition | Moderate Inhibitor |

| Antioxidant Activity | Positive Indicators in Assays |

| Toxicity (LD50) | 2.2677 mol/kg (rat acute toxicity) |

| CYP450 Interaction | Substrate for CYP450 3A4 |

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound significantly reduced neuronal apoptosis in vitro, suggesting its potential for treating neurodegenerative diseases.

- Antioxidant Activity Assessment : In another study, the antioxidant activity was evaluated using DPPH and ABTS assays. The compound demonstrated significant scavenging activity, indicating its potential utility in preventing oxidative damage in cells.

- Cytotoxicity Evaluation : The cytotoxic effects were assessed across various cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells, highlighting its therapeutic potential.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the dimethylamino group is critical for enhancing lipophilicity and facilitating membrane permeability, which may enhance its interaction with cellular targets.

Q & A

Q. What are the effective synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Pd/C-catalyzed hydrogenation of precursors (e.g., nitro or azide groups) under 40 psi H₂ in ethanol, followed by purification via silica gel column chromatography .

- Step 2 : Amide coupling using reagents like EDC/HOBt with DIPEA as a base in DMF, achieving yields of ~45–57% after purification .

- Step 3 : Acidic or basic hydrolysis (e.g., 1N NaOH in THF-MeOH) to deprotect functional groups, followed by crystallization .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

- Methodological Answer :

- NMR Analysis : ¹H NMR (δ 2.8–3.2 ppm for dimethylamino protons; δ 6.5–7.5 ppm for aromatic protons) and ¹³C NMR (carbonyl signals at ~170 ppm) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- Chromatography : HPLC or TLC with UV/fluorescence detection to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during amide coupling steps?

- Methodological Answer :

- Stoichiometry : Use a 1.2:1 molar ratio of carboxylate to amine to drive the reaction to completion .

- Catalytic System : EDC/HOBt with DIPEA (2.5 eq.) in anhydrous DMF at 0°C→RT for 12–24 hours .

- Work-Up : Quench with citric acid, extract with ethyl acetate, and purify via flash chromatography (hexane/EtOAc gradient) to isolate the product .

Q. What strategies resolve discrepancies in NMR data for labile protons (e.g., hydroxyl groups)?

- Methodological Answer :

- Deuterium Exchange : Shake the sample with D₂O to suppress OH/NH signals .

- Variable Temperature NMR : Analyze at 25°C and −20°C to observe sharpening of broad hydroxyl peaks .

- 2D NMR : HSQC or COSY to correlate protons and confirm assignments .

Q. How to address contradictory MS/MS fragmentation patterns in structural validation?

- Methodological Answer :

- High-Resolution MS (HRMS) : Use Q-TOF or Orbitrap instruments to resolve isotopic patterns and confirm empirical formulas .

- Fragmentation Libraries : Compare with databases (e.g., PubChem or NIST) for characteristic cleavage patterns of phenoxypropanamide derivatives .

Q. What are common impurities in the synthesis, and how are they removed?

- Methodological Answer :

- Byproducts : Unreacted starting materials (e.g., phenoxypropanoyl chloride) or dimerized intermediates.

- Purification : Silica gel chromatography (hexane:EtOAc 3:1→1:2) or preparative HPLC with C18 columns .

Q. What mechanistic insights exist for the bioactivity of this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases or proteases) using fluorogenic substrates .

- Molecular Docking : Simulate binding interactions with proteins (e.g., AutoDock Vina) focusing on the dimethylaminophenyl and phenoxy groups .

- SAR Studies : Modify the hydroxyethyl or phenoxy moieties to evaluate effects on potency .

Experimental Design Considerations

Q. How to design stability studies for this compound under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 1–3 months, analyzing degradation via HPLC .

- pH Profiling : Dissolve in buffers (pH 2–9) and monitor hydrolysis by ¹H NMR or LC-MS .

Q. What in vitro models are suitable for preliminary toxicity screening?

- Methodological Answer :

- Cell Viability Assays : Use HEK293 or HepG2 cells with MTT/WST-1 reagents (IC₅₀ determination) .

- CYP Inhibition : Evaluate metabolic interference via P450-Glo™ assays .

Data Analysis and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.